2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKJSWZTNLVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
Starting Material:
The synthesis begins with 4-methyl-2-chloropyrimidine, a key halogenated pyrimidine derivative suitable for nucleophilic substitution reactions (as detailed in the synthesis of related compounds in source).
- Reagents: 4-methyl-2-chloropyrimidine, thiol derivatives (e.g., piperidin-4-thiol or analogous), base such as triethylamine or sodium hydride.
- Solvent: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure: The chloropyrimidine is dissolved in the solvent, and the thiol is deprotonated with the base to generate a nucleophilic thiolate. The mixture is refluxed to facilitate the nucleophilic aromatic substitution, replacing the chlorine atom with the thiol group, yielding a pyrimidine-thiol intermediate.
4-methyl-2-chloropyrimidine + piperidin-4-thiol + base → 4-methyl-2-((piperidin-4-yl)methyl)thio)pyrimidine
Formation of the Thioether Linkage
Key Step:
The thiol intermediate reacts with an appropriate alkyl halide to form the thioether linkage. For example, reaction with 3-chloropropyl derivatives or similar electrophiles under reflux in acetonitrile or DCM, with a base (e.g., potassium carbonate), promotes nucleophilic substitution at the halogen site.
- Reflux temperature: 80–100°C
- Duration: 12–24 hours
- Purification: Recrystallization or chromatography to isolate the pure thioether intermediate.
Salt Formation: Hydrochloride
Procedure:
The free base is converted into its hydrochloride salt to improve solubility and stability:
- Dissolve the free base in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas through the solution or add concentrated HCl dropwise under stirring at 0–5°C.
- The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.
Note:
This step ensures the compound exists as a stable hydrochloride salt, suitable for biological testing and pharmaceutical applications.
Data Table Summarizing the Preparation Methods
| Step | Reaction | Reagents | Solvent | Conditions | Purification | Purpose |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Thiol + halogenated pyrimidine | DCM/DMF | Reflux 80–100°C | Recrystallization | Pyrimidine core synthesis |
| 2 | Thioether formation | Alkyl halide + thiolate | Acetonitrile | Reflux 80°C | Chromatography | Linkage extension |
| 3 | Piperidine attachment | Piperidin-4-ylmethyl halide | DCM/DMF | Reflux 25–50°C | Recrystallization | Target molecule assembly |
| 4 | Hydrochloride salt formation | HCl gas or concentrated HCl | Ethanol/methanol | 0–5°C | Filtration | Salt stabilization |
Research Findings and Optimization
Recent studies, including those on related pyrimidine derivatives, emphasize the importance of controlling reaction conditions to maximize yield and purity:
- Temperature control during halogen substitution prevents side reactions.
- Choice of solvent influences nucleophilicity and reaction rate; DCM and DMF are preferred for their polarity and inertness.
- Bases like triethylamine or sodium hydride effectively deprotonate thiols, increasing nucleophilicity.
- Purification techniques such as chromatography and recrystallization are critical to remove impurities and unreacted starting materials, ensuring high-quality final products.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has shown promise in several key areas of research:
Medicinal Chemistry
- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidines exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus. For instance, compounds related to 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride have been evaluated for their Minimum Inhibitory Concentration (MIC), demonstrating effectiveness comparable to standard antibiotics .
Anticancer Research
- Targeting Cancer Cells : Recent studies have explored the anticancer potential of pyrimidine derivatives. These compounds have been designed to inhibit specific targets such as VEGFR-2 and EGFR, which are crucial in cancer proliferation pathways . The molecular docking studies suggest that these compounds can effectively bind to the active sites of these receptors, leading to reduced cell viability in cancer lines.
Enzyme Inhibition
- Biochemical Pathways : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Its structure allows it to interact with nucleophilic sites on enzymes, potentially modulating their activity and impacting biochemical processes .
Data Tables
| Application Area | Specific Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | , |
| Anticancer | Inhibits VEGFR-2, EGFR | |
| Enzyme Inhibition | Modulates enzyme activity | , |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of several pyrimidine derivatives against clinical strains of bacteria. The results demonstrated that certain derivatives of this compound exhibited MIC values as low as 0.25 µg/mL against resistant strains, indicating a strong potential for development into new antibiotics .
Case Study 2: Anticancer Activity
In a series of experiments targeting breast cancer cells, derivatives containing the piperidine moiety showed selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. This suggests that modifications around the pyrimidine scaffold can enhance anticancer properties while reducing systemic toxicity .
Mechanism of Action
The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Safety Data: Limited information exists for the target compound. Related piperidine derivatives (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) are classified as laboratory chemicals, suggesting similar handling precautions .
- Regulatory Status : Piperidine-based compounds often fall under general laboratory safety regulations. For example, 4-(diphenylmethoxy)piperidine hydrochloride is subject to country-specific chemical safety laws .
Biological Activity
2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine moiety linked through a thioether bond, which influences its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H16ClN3S
- Molecular Weight : 233.77 g/mol
- Structure : The compound consists of a pyrimidine ring substituted with a piperidinylmethylthio group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Anticancer Activity : Research indicates that derivatives of pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties : The compound has shown activity against several microbial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against several cancer cell lines (MCF-7, A549, Colo-205). The results highlighted that certain modifications in the structure could enhance the anticancer efficacy significantly.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| This compound | A549 | 0.03 ± 0.0056 |
| Reference Compound | MCF-7 | 2.19 ± 1.87 |
| Reference Compound | A549 | 3.34 ± 0.152 |
Antimicrobial Activity
The compound was tested against a range of bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| K. pneumoniae | 64 µg/mL |
| A. baumannii | 128 µg/mL |
These findings suggest that this compound possesses notable antimicrobial properties that warrant further investigation for therapeutic applications.
Case Studies
- Cytotoxicity Evaluation : A recent study assessed the cytotoxicity of thiazolidinone-pyrimidine hybrids on HepG2 and HCT-116 cells, revealing promising results for compounds structurally similar to this compound .
- Anti-Alzheimer’s Potential : Research indicated that pyrimidine derivatives could exhibit anti-Alzheimer's activity by inhibiting acetylcholinesterase (AChE). Compounds with similar structures demonstrated significant inhibitory effects, supporting the potential use of this compound in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation of aldehydes and thioureas under acidic/basic conditions.
- Step 2 : Introduction of the piperidin-4-ylmethylthio group through nucleophilic substitution or thiol-ene coupling.
- Step 3 : Hydrochloride salt formation using HCl in dioxane or methanol, followed by purification via evaporation and high-vacuum drying .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side products like disulfide byproducts.
Q. How is structural confirmation performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental H and C NMR spectra with computational predictions (e.g., δ 1.37–2.00 ppm for piperidine protons, δ 7.17–8.72 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for free base and [M-Cl] for hydrochloride salt).
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Strategies :
- Catalyst Screening : Use p-toluenesulfonic acid (p-TSA) to accelerate condensation steps, as demonstrated in analogous pyrimidine syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bond formation .
- Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization from ethanol/water mixtures .
- Troubleshooting : Low yields may result from incomplete deprotection of Boc-piperidine intermediates; ensure excess HCl (4.0 M in dioxane, 6 equiv) and sufficient reaction time (1–2 h) .
Q. What are the common impurities in this compound, and how are they characterized?
- Impurity Profile :
| Impurity Type | Source | Detection Method |
|---|---|---|
| Des-thio analog | Incomplete thiol coupling | HPLC (C18 column, 0.1% TFA/ACN gradient) |
| Dihydrochloride over-salt | Excess HCl during salt formation | Ion chromatography (Cl quantification) |
- Mitigation : Use USP-grade reference standards for impurity identification and adjust stoichiometry during HCl addition .
Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?
- Mechanistic Insights :
- Enzyme Inhibition : Screen against kinases (e.g., AMPK) using fluorescence polarization assays, noting IC values (e.g., 0.09–10.17 μM for related pyrimidines) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled competitors .
- Case Study : Analogous compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) show activity in glucose metabolism pathways, suggesting potential for in vivo models (e.g., db/db mice) .
Methodological Challenges and Solutions
Q. How can researchers resolve discrepancies in spectroscopic data for structural elucidation?
- Approach :
- Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 3-(Piperidin-4-yl)pyridine dihydrochloride, δ 1.38–3.44 ppm) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict H NMR spectra and compare with experimental results .
Q. What strategies enhance the compound’s solubility and stability in biological assays?
- Formulation :
- Buffer Selection : Use PBS (pH 7.4) with 0.1% DMSO for aqueous solubility.
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
